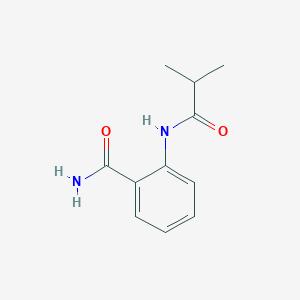

2-(Isobutyrylamino)benzamide

Description

2-(Isobutyrylamino)benzamide is a benzamide derivative characterized by an isobutyryl group (2-methylpropanamide) attached to the amino position of the benzamide core. Its molecular structure includes a benzene ring substituted with a carboxamide group at position 2, further modified by an isobutyrylamino moiety.

Properties

IUPAC Name |

2-(2-methylpropanoylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKPOMJZEUXBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isobutyrylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, such as diatomite earth@IL/ZrCl4, is becoming increasingly popular due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutyrylamino)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(Isobutyrylamino)benzamide has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.

Medicine: Research indicates its potential use in developing new therapeutic agents due to its biological properties.

Industry: It is utilized in the production of pharmaceuticals, plastics, and other industrial products

Mechanism of Action

The mechanism of action of 2-(Isobutyrylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is known to inhibit certain enzymes and proteins, thereby exerting its biological effects. For instance, it may act as an inhibitor of serine proteases and other enzymes involved in inflammatory and metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core substituted with a 3,4-dimethoxyphenethyl group.

- Synthesis : Reacted benzoyl chloride with 3,4-dimethoxyphenethylamine (30 minutes, 80% yield).

- Properties : Melting point = 90°C; characterized by NMR .

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Benzamide with a hydroxyl group at position 2 and a 3,4-methoxyphenethyl chain.

- Synthesis : Methyl salicylate reacted with 3,4-dimethoxyphenethylamine (6 hours, 34% yield).

- Properties : Melting point = 96°C .

- Comparison: The hydroxyl group in Rip-D introduces hydrogen-bonding capability, which may improve solubility compared to 2-(Isobutyrylamino)benzamide.

Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)

- Structure: Benzamide with a 4-amino group and a diethylaminoethyl chain.

- Applications : Antiarrhythmic drug; global consumption analyzed from 1997–2046 .

- Comparison: The diethylaminoethyl group in Procainamide confers cationic properties, enhancing cardiac sodium channel binding—a feature absent in this compound.

Pharmacological Activities

Antimicrobial and Anticancer Activity

- 2-Azetidinone Derivatives: Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4). Activity: Potent antimicrobial agent against Gram-positive and Gram-negative bacteria. QSAR Insights: Topological parameters (Balaban index, molecular connectivity indices) correlate with antimicrobial efficacy .

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Features |

|---|---|---|---|---|

| This compound | Isobutyrylamino at position 2 | Not reported | Not reported | Hydrogen-bond donor/acceptor sites |

| Rip-B | 3,4-Dimethoxyphenethyl | 90 | 80 | Lipophilic, methoxy groups |

| Rip-D | 2-Hydroxy, 3,4-methoxyphenethyl | 96 | 34 | Hydroxyl enhances solubility |

| Procainamide | 4-Amino, diethylaminoethyl | Not reported | Not reported | Cationic, antiarrhythmic |

Biological Activity

Overview

2-(Isobutyrylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 194.24 g/mol

The compound features an isobutyryl group attached to an amino-benzamide structure, which may influence its interaction with biological targets.

Histone Deacetylase Inhibition

One of the key biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can result in the reactivation of silenced genes, making HDAC inhibitors valuable in cancer therapy and other diseases.

- Mechanism of Action : The compound binds to the active site of HDACs, preventing substrate access and thereby inhibiting their activity. This leads to increased acetylation of histones and non-histone proteins, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP in MCF-7 breast cancer cells. The compound also inhibited cell proliferation significantly compared to untreated controls .

In Vivo Studies

In vivo studies using animal models have further supported the anticancer effects of this compound. Administration of the compound led to a reduction in tumor size in xenograft models.

| Study | Model | Result |

|---|---|---|

| MCF-7 Xenograft | Tumor size reduced by 40% after 4 weeks | |

| Colon Cancer Model | Significant decrease in tumor burden observed |

Additional Biological Activities

Beyond HDAC inhibition, this compound has been investigated for its potential anti-inflammatory properties. Preliminary results suggest that it may modulate inflammatory pathways, although further research is needed to elucidate these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.